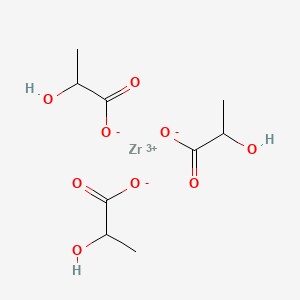
N,N-Diethyl-3,7-dimethyloct-6-en-1-iminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3,7-dimethyloct-6-en-1-iminium: is an organic compound that belongs to the class of iminium ions. These ions are characterized by a positively charged nitrogen atom double-bonded to a carbon atom. The compound’s structure includes a long carbon chain with multiple methyl groups and a double bond, making it a versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3,7-dimethyloct-6-en-1-iminium typically involves the alkylation of 3,7-dimethyloct-6-en-1-amine with diethyl sulfate or a similar alkylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the iminium ion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diethyl-3,7-dimethyloct-6-en-1-iminium can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. The major products of these reactions are often carbonyl compounds or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the iminium ion is replaced by a nucleophile, such as a halide or an alkoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.
Substitution: Halides, alkoxides, and polar aprotic solvents.
Major Products:
Oxidation: Carbonyl compounds, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted iminium compounds.
Scientific Research Applications
Chemistry: N,N-Diethyl-3,7-dimethyloct-6-en-1-iminium is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the interactions between iminium ions and biological macromolecules, such as proteins and nucleic acids.
Industry: The compound is used in the production of specialty chemicals, including fragrances and flavorings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3,7-dimethyloct-6-en-1-iminium involves its interaction with nucleophiles. The positively charged nitrogen atom in the iminium ion is highly electrophilic, making it susceptible to attack by nucleophiles. This interaction can lead to the formation of various products, depending on the nature of the nucleophile and the reaction conditions.
Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes and receptors that have nucleophilic active sites. These interactions can modulate the activity of the enzymes or receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
- N,N-Dimethyl-3,7-dimethyloct-6-en-1-iminium
- N,N-Diethyl-3,7-dimethyloct-6-en-1-amine
- N,N-Diethyl-3,7-dimethyloct-6-en-1-yl chloride
Uniqueness: N,N-Diethyl-3,7-dimethyloct-6-en-1-iminium is unique due to its specific iminium ion structure, which imparts distinct reactivity compared to its amine and chloride counterparts. The presence of the iminium ion makes it more electrophilic, allowing it to participate in a wider range of chemical reactions.
Properties
CAS No. |
64226-55-7 |
|---|---|
Molecular Formula |
C14H28N+ |
Molecular Weight |
210.38 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enylidene(diethyl)azanium |
InChI |
InChI=1S/C14H28N/c1-6-15(7-2)12-11-14(5)10-8-9-13(3)4/h9,12,14H,6-8,10-11H2,1-5H3/q+1 |
InChI Key |
FYXQRLIHHNVILA-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](=CCC(C)CCC=C(C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


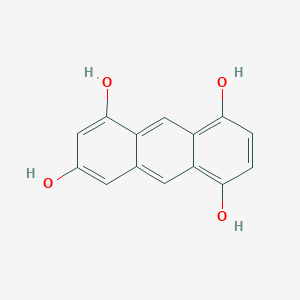
![Methyl 4-[4-(chloromethyl)benzoyl]benzoate](/img/structure/B14484820.png)
![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)


![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)
![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)
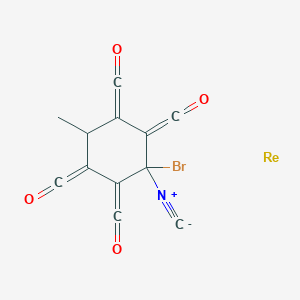
![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)
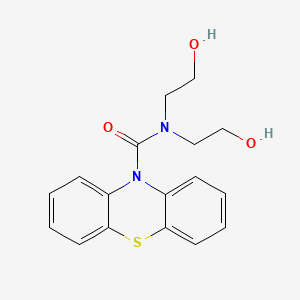
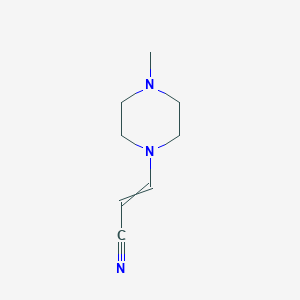
![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
